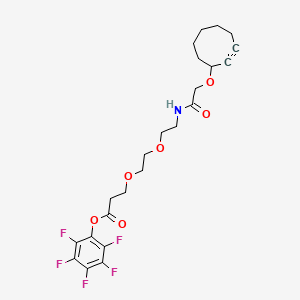

Cyclooctyne-O-amido-PEG2-PFP ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H26F5NO6 |

|---|---|

Molecular Weight |

507.4 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C23H26F5NO6/c24-18-19(25)21(27)23(22(28)20(18)26)35-17(31)8-10-32-12-13-33-11-9-29-16(30)14-34-15-6-4-2-1-3-5-7-15/h15H,1-4,6,8-14H2,(H,29,30) |

InChI Key |

NXWUCOZPGDXYSX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC#CC(CC1)OCC(=O)NCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Cyclooctyne-O-amido-PEG2-PFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctyne-O-amido-PEG2-PFP ester is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This technical guide details the molecular structure, core functionalities, and applications of this linker. It provides a comparative analysis of its pentafluorophenyl (PFP) ester reactive group with the more conventional N-hydroxysuccinimide (NHS) esters, highlighting the superior hydrolytic stability of the former. Detailed experimental protocols for a two-step conjugation process are provided, alongside visual workflows to facilitate comprehension and implementation in a laboratory setting.

Introduction

This compound is a precisely engineered molecule featuring two distinct reactive moieties connected by a polyethylene (B3416737) glycol (PEG) spacer. The cyclooctyne (B158145) group participates in copper-free click chemistry, specifically strain-promoted azide-alkyne cycloaddition (SPAAC), enabling covalent linkage to azide-modified molecules. The PFP ester group reacts efficiently with primary amines to form stable amide bonds.[1] This dual reactivity allows for the sequential and controlled conjugation of two different molecules, a crucial capability in the assembly of complex biomolecular constructs like ADCs.[2][3]

The PEG spacer enhances the solubility and reduces the aggregation of the conjugate. A significant advantage of this linker is the PFP ester, which offers greater resistance to hydrolysis in aqueous media compared to the commonly used NHS esters, leading to more efficient and reproducible conjugations.[1][4]

Chemical Properties and Stability

The utility of a crosslinker is fundamentally tied to its stability and reactivity. The PFP ester moiety of this compound offers a distinct advantage in its resistance to hydrolysis, a common challenge with amine-reactive crosslinkers.

Comparative Hydrolytic Stability of Amine-Reactive Esters

The following table summarizes the hydrolysis half-lives of NHS and TFP esters at various pH levels. It is important to note that while TFP is not identical to PFP, the trend of increased stability for the fluorinated ester is expected to be similar.

| pH | NHS Ester Half-life (minutes) | TFP Ester Half-life (minutes) |

| 7.0 | 407 | - |

| 8.0 | 178 | - |

| 10.0 | 39 | ~390 (almost 10-fold longer than NHS) |

Data adapted from a study on self-assembled monolayers with NHS and TFP esters.[5]

As the data indicates, the stability of the fluorinated ester is significantly greater, particularly at higher pH values where the rate of hydrolysis for NHS esters increases substantially.[5][6] This enhanced stability of PFP esters translates to higher reaction efficiencies, as more of the crosslinker remains active in the reaction solution over time.[1]

Experimental Protocols

The following protocols provide a detailed methodology for a typical two-step bioconjugation process to synthesize an antibody-drug conjugate (ADC) using this compound.

Step 1: Conjugation of this compound to an Antibody

This procedure details the reaction of the PFP ester moiety with the primary amines (e.g., lysine (B10760008) residues) on an antibody.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.

-

Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 5- to 15-fold molar excess of the dissolved crosslinker to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching (Optional): To terminate the reaction, a quenching buffer can be added to a final concentration of 20-50 mM and incubated for 30 minutes.

-

Purification: Remove the excess, unreacted crosslinker and byproducts by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer.

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with an Azide-Modified Drug

This protocol describes the "click" reaction between the cyclooctyne-modified antibody and an azide-functionalized cytotoxic drug.

Materials:

-

Cyclooctyne-modified antibody from Step 1

-

Azide-modified cytotoxic drug

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare a solution of the azide-modified drug, typically in an organic solvent that is miscible with the aqueous reaction buffer.

-

Click Reaction: Add the azide-modified drug to the solution of the cyclooctyne-modified antibody. A molar excess of the drug-azide (e.g., 3-5 fold) is typically used to ensure complete reaction with the antibody-cyclooctyne.

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the reaction rate.

-

Purification: Purify the resulting ADC to remove any unreacted drug and other small molecules. This can be achieved using size-exclusion chromatography, dialysis, or tangential flow filtration.

-

Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and to assess its purity and integrity using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.

Mandatory Visualizations

The following diagrams illustrate the chemical reactions and experimental workflows described in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | ADC Linker | Ambeed.com [ambeed.com]

- 4. researchgate.net [researchgate.net]

- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Cyclooctyne-O-amido-PEG2-PFP Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Cyclooctyne-O-amido-PEG2-PFP ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Core Concepts: Introduction to a Versatile Crosslinker

This compound is a non-cleavable linker molecule featuring two distinct reactive moieties: a cyclooctyne (B158145) group and a pentafluorophenyl (PFP) ester.[1][2][3] This dual functionality allows for a two-step sequential or one-pot conjugation strategy. The PFP ester facilitates the formation of a stable amide bond with primary and secondary amines, commonly found on the surface of proteins and other biomolecules.[4] The cyclooctyne group is a key component for "click chemistry," specifically the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) or the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of a second molecule, such as a cytotoxic drug or a reporter molecule, that has been functionalized with an azide (B81097) group.[1][]

The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer (PEG2) enhances the solubility and reduces the steric hindrance of the linker, which can be beneficial for the biological activity of the resulting conjugate.

Physicochemical Properties and Structure

The fundamental characteristics of this compound are summarized in the table below. These properties are essential for designing and executing successful bioconjugation experiments.

| Property | Value | Source |

| Chemical Formula | C23H26F5NO6 | [2] |

| CAS Number | 2101206-61-3 | [1][2] |

| Molecular Weight | 519.45 g/mol | Calculated |

| SMILES | O=C(OC1=C(F)C(F)=C(F)C(F)=C1F)CCOCCOCCNC(COC2C#CCCCCC2)=O | [1] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited aqueous solubility. | General knowledge for PFP esters |

| Storage | Store at -20°C, desiccated. Moisture-sensitive. | General knowledge for PFP esters |

Key Reactive Properties and Advantages

The utility of this compound in bioconjugation is largely defined by the reactivity of its terminal groups.

| Feature | Description | Advantages |

| Amine Reactivity (PFP Ester) | The pentafluorophenyl ester reacts with primary and secondary amines to form a stable amide bond. This reaction is typically carried out in a pH range of 7.2-9.0. | PFP esters exhibit greater hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters, particularly in aqueous solutions. This leads to more efficient and reproducible conjugations, especially with dilute protein solutions.[4] |

| Alkyne Reactivity (Cyclooctyne) | The cyclooctyne moiety participates in click chemistry reactions with azide-functionalized molecules. This can be achieved through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) pathways.[1][] | Click chemistry is known for its high efficiency, specificity, and biocompatibility. The bioorthogonal nature of this reaction allows for conjugation in complex biological mixtures with minimal side reactions.[][6] |

| PEG Spacer | A two-unit polyethylene glycol chain separates the two reactive ends. | The hydrophilic PEG spacer can improve the solubility of the crosslinker and the final conjugate, reduce aggregation, and minimize steric hindrance between the conjugated molecules. |

| Non-cleavable Linker | The amide and triazole bonds formed are stable under physiological conditions.[1][2][3] | This ensures that the conjugated molecules remain attached, which is a critical feature for applications like antibody-drug conjugates where premature drug release can lead to off-target toxicity. |

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Conjugation of this compound to a Protein

This protocol describes the first step in a typical ADC synthesis: the attachment of the linker to an antibody.

Materials:

-

Antibody or protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Desalting column or dialysis equipment

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation: If the protein solution contains primary amines (e.g., Tris buffer), exchange it into an amine-free buffer like PBS at the desired pH. Adjust the protein concentration to 1-10 mg/mL.

-

PFP Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the PFP ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% to maintain protein stability.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically.

-

Quenching (Optional): To stop the reaction, a quenching buffer such as Tris-HCl can be added to a final concentration of 20-50 mM to consume any unreacted PFP ester.

-

Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).

-

Characterization: The degree of labeling (DOL), i.e., the number of linker molecules per protein, can be determined using techniques such as MALDI-TOF mass spectrometry or by co-staining with an azide-functionalized fluorescent dye followed by spectrophotometric analysis.

Azide-Alkyne Click Chemistry for ADC Formation

This protocol outlines the second step: attaching an azide-modified payload (e.g., a cytotoxic drug) to the cyclooctyne-functionalized protein.

Materials:

-

Cyclooctyne-functionalized protein from the previous step

-

Azide-modified payload (e.g., drug, fluorophore)

-

For CuAAC:

-

Copper(II) sulfate (B86663) (CuSO4)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper-chelating ligand (e.g., THPTA)

-

-

For SPAAC:

-

No catalyst is required.

-

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Reactant Preparation: Prepare stock solutions of the azide-payload, CuSO4, sodium ascorbate (B8700270), and THPTA ligand in a suitable solvent (water or DMSO).

-

Reaction Mixture: In a reaction vessel, combine the cyclooctyne-functionalized protein with the azide-payload (typically a 3-10 fold molar excess over the protein).

-

Catalyst Addition: Prepare the catalyst solution by pre-mixing CuSO4 and the THPTA ligand. Add this to the reaction mixture.

-

Initiation: Add the sodium ascorbate solution to initiate the click reaction.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

Purification: Purify the resulting ADC using SEC or HIC to remove unreacted payload, catalyst, and other reagents.

Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

-

Reactant Preparation: Dissolve the azide-payload in a compatible solvent (e.g., DMSO).

-

Reaction Mixture: Combine the cyclooctyne-functionalized protein with the azide-payload (typically a 3-10 fold molar excess).

-

Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. SPAAC reactions are generally slower than CuAAC.

-

Purification: Purify the ADC as described for the CuAAC protocol.

Visualizing the Workflow

The following diagrams illustrate the key processes involving this compound.

Caption: Reaction of the PFP ester with a primary amine on a protein.

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. Its unique combination of a stable amine-reactive group and a bioorthogonal alkyne handle makes it particularly well-suited for the construction of complex biomolecules like antibody-drug conjugates. The enhanced stability of the PFP ester over traditional NHS esters offers significant advantages in terms of reaction efficiency and reproducibility. This guide provides the foundational knowledge and protocols for researchers to effectively utilize this crosslinker in their drug development and broader scientific endeavors.

References

An In-depth Technical Guide to the Mechanism of Action of Cyclooctyne-O-amido-PEG2-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the bifunctional linker, Cyclooctyne-O-amido-PEG2-PFP ester, a valuable tool in bioconjugation and the development of antibody-drug conjugates (ADCs). The molecule's mechanism of action is characterized by two distinct reactive moieties: a pentafluorophenyl (PFP) ester for amine conjugation and a cyclooctyne (B158145) group for copper-free click chemistry. This document will elaborate on the chemistry of these reactions, present relevant quantitative data, and provide detailed experimental protocols.

Core Mechanism of Action

This compound is a heterobifunctional crosslinker designed for the covalent linkage of two molecules. Its mechanism of action is a two-fold process involving the sequential or simultaneous reaction of its two terminal functional groups.

1. PFP Ester Reaction with Amines: The pentafluorophenyl ester is an amine-reactive functional group that forms a stable amide bond with primary and secondary amines on biomolecules such as proteins, peptides, or amine-modified oligonucleotides.[1][2] The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic and the pentafluorophenolate a good leaving group.[1] This results in a rapid and efficient acylation reaction. A significant advantage of PFP esters over commonly used N-hydroxysuccinimide (NHS) esters is their increased resistance to spontaneous hydrolysis in aqueous media, leading to more efficient and reproducible conjugations.[1][3]

2. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The cyclooctyne group is a key component for copper-free click chemistry.[4] The inherent ring strain of the eight-membered ring (approximately 18 kcal/mol) drives a [3+2] cycloaddition reaction with an azide-functionalized molecule to form a stable triazole ring.[5] This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is bioorthogonal, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[6][7] The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living systems.[5]

The polyethylene (B3416737) glycol (PEG) spacer in the linker enhances solubility in aqueous buffers and can reduce steric hindrance between the conjugated molecules.

Quantitative Data Presentation

Table 1: Comparative Reactivity of Active Esters

| Active Ester Platform | Reactant | Pseudo-first-order Rate Constant (k') | Reference |

| Poly(pentafluorophenyl acrylate) | 1-aminomethylpyrene | 2.46 x 10⁻¹ s⁻¹ | [4] |

| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 1-aminomethylpyrene | 3.49 x 10⁻³ s⁻¹ | [4] |

Table 2: Second-Order Rate Constants for SPAAC Reactions of Various Cyclooctynes with Benzyl (B1604629) Azide (B81097)

| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| DIBO (Dibenzocyclooctynol) | ~0.3 - 0.7 | [6] |

| DBCO (Dibenzocyclooctyne) | ~0.6 - 1.0 | [6] |

| BCN (Bicyclo[6.1.0]nonyne) | ~0.06 - 0.1 | [6] |

Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.

Experimental Protocols

The following are detailed methodologies for performing a two-step bioconjugation using this compound and for determining the reaction kinetics of the SPAAC reaction.

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) with an azide-modified protein (Protein-N₃).

Materials:

-

This compound

-

Protein-NH₂ (e.g., an antibody)

-

Protein-N₃ (e.g., an azide-labeled enzyme)

-

Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis equipment

Procedure:

Step 1: Reaction of PFP Ester with Protein-NH₂

-

Prepare a solution of Protein-NH₂ in the reaction buffer at a concentration of 1-10 mg/mL.

-

Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a 10-100 mM stock solution.

-

Add a 10- to 50-fold molar excess of the crosslinker stock solution to the Protein-NH₂ solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

-

Remove the excess, unreacted crosslinker using a desalting column or dialysis against the reaction buffer.

Step 2: SPAAC Reaction with Protein-N₃

-

To the solution of the cyclooctyne-modified Protein-NH₂ from Step 1, add the Protein-N₃. A 1.5- to 2-fold molar excess of the azide-modified protein is recommended.

-

Incubate the reaction mixture for 2-12 hours at room temperature or at 37°C to facilitate the cycloaddition. Reaction times may vary and should be optimized.

-

The final conjugate can be purified from unreacted proteins using size-exclusion chromatography (SEC) or other appropriate purification methods.

Protocol 2: Determination of SPAAC Reaction Rate Constant by NMR Spectroscopy

This method allows for the quantitative comparison of the reactivity of different cyclooctynes.

Materials:

-

Cyclooctyne-functionalized molecule

-

Azide-containing molecule (e.g., benzyl azide)

-

An appropriate deuterated solvent (e.g., DMSO-d₆, CD₃CN)

-

Internal standard (e.g., mesitylene)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of the cyclooctyne derivative and a separate stock solution of the azide reactant in the deuterated solvent.

-

In an NMR tube, mix the cyclooctyne solution with a known concentration of the internal standard.

-

Initiate the reaction by adding a known excess (e.g., 10-fold) of the azide reactant to the NMR tube.

-

Acquire a series of ¹H NMR spectra at regular time intervals.

-

Integrate the signals of a unique proton on the cyclooctyne and the internal standard in each spectrum.

-

Calculate the concentration of the cyclooctyne at each time point by comparing its integral to that of the internal standard.

-

Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').

-

Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the initial concentration of the azide reactant (k₂ = k' / [Azide]₀).[6]

Mandatory Visualizations

Caption: Reaction of PFP ester with a primary amine.

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Caption: Two-step bioconjugation workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. PEG PFP ester | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Cyclooctyne-O-amido-PEG2-NHS ester | C21H30N2O8 | CID 129896978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azido-PEG2-PFP ester, 1393330-37-4 | BroadPharm [broadpharm.com]

The Pivotal Role of Cyclooctyne in Advancing Copper-Free Click Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of copper-free click chemistry has revolutionized the fields of bioconjugation, materials science, and drug development by providing a bioorthogonal ligation method that circumvents the cytotoxicity associated with copper catalysts. At the heart of this advancement lies the cyclooctyne (B158145) group, a strained alkyne whose unique reactivity has enabled the precise and efficient labeling of biomolecules in their native environments, including within living organisms. This technical guide provides an in-depth exploration of the core principles of cyclooctyne-mediated copper-free click chemistry, detailed experimental protocols, and a quantitative analysis of the kinetics of various cyclooctyne derivatives.

Core Principles: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Copper-free click chemistry primarily relies on the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a reaction that harnesses the inherent ring strain of cyclooctynes to react selectively with azides.[1][2] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds readily at physiological temperatures without the need for a metal catalyst, making it ideal for in vivo applications.[3][4]

The driving force for this reaction is the significant release of ring strain (approximately 18 kcal/mol) as the distorted alkyne in the eight-membered ring transitions to the more stable triazole product.[5][6] The reaction mechanism is a concerted [3+2] cycloaddition, where the azide (B81097) acts as a 1,3-dipole that reacts with the cyclooctyne (the dipolarophile) to form a stable triazole linkage.[3] The bioorthogonal nature of both the azide and cyclooctyne functional groups ensures high selectivity, as they do not typically react with other functional groups found in biological systems.[1][4]

Key Cyclooctyne Derivatives and Their Kinetic Properties

The evolution of copper-free click chemistry has been marked by the development of various cyclooctyne derivatives with enhanced reactivity and stability. The choice of cyclooctyne is critical and often involves a trade-off between reaction kinetics and stability. Generally, increased ring strain leads to faster reaction rates but can also increase the likelihood of off-target reactions, for instance with thiols.[7]

Several generations of cyclooctynes have been synthesized, each with unique structural modifications designed to optimize their performance in SPAAC reactions. These modifications include the introduction of fluorine atoms to lower the LUMO of the alkyne and the fusion of aromatic rings to increase ring strain.

Below is a summary of commonly used cyclooctyne derivatives and their second-order rate constants for the reaction with benzyl (B1604629) azide, a model azide.

| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| Cyclooctyne | OCT | 2.4 x 10⁻³ | [8] |

| Monofluorinated Cyclooctyne | MOFO | 4.3 x 10⁻³ | [8] |

| Difluorinated Cyclooctyne | DIFO | 7.6 x 10⁻² | [8] |

| Dibenzocyclooctyne / Azadibenzocyclooctyne | DBCO / ADIBO | ~0.1 - 0.3 | [1][9] |

| Biarylazacyclooctynone | BARAC | ~0.9 | [8][10] |

| Bicyclo[6.1.0]nonyne | BCN | ~0.14 - 0.29 | [11] |

| DIBAC | DIBAC | ~0.3 | [12] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving cyclooctyne derivatives in copper-free click chemistry.

General Protocol for Protein Labeling using DBCO-NHS Ester

This protocol describes the labeling of an amine-containing protein with a dibenzocyclooctyne (DBCO) moiety using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., desalting column) or dialysis equipment

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.

-

DBCO-NHS Ester Stock Solution: Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the protein solution. Ensure the final concentration of DMSO is below 10% to prevent protein denaturation.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

Purification: Remove unreacted DBCO-NHS ester using a desalting column or by dialysis against a suitable buffer.[7]

-

Characterization: Confirm successful conjugation using methods such as SDS-PAGE, which may show a band shift, or mass spectrometry to verify the mass increase.

Live Cell Imaging with a DBCO-Functionalized Fluorescent Probe

This protocol outlines the labeling of azide-modified cell surface glycans with a DBCO-functionalized fluorescent probe for visualization by fluorescence microscopy.

Materials:

-

Cells cultured with an azide-containing metabolic precursor (e.g., Ac₄ManNAz)

-

DBCO-functionalized fluorescent probe

-

Cell culture medium

-

Phosphate-buffered saline (PBS) with Ca²⁺ and Mg²⁺

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Harvest cells and wash them twice with cold PBS to remove unincorporated azide precursor. Resuspend the cells in fresh culture medium or PBS at a density of approximately 1 x 10⁶ cells/mL.[13]

-

SPAAC Labeling: Add the DBCO-functionalized fluorescent probe to the cell suspension to a final concentration of 10-50 µM.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark to allow for the click reaction to occur.[13]

-

Washing: Wash the cells three times with cold PBS to remove any unreacted fluorescent probe.[13]

-

Imaging: Resuspend the cells in an appropriate imaging medium and proceed with fluorescence microscopy to visualize the labeled cells.

Kinetic Analysis of a SPAAC Reaction by ¹H NMR Spectroscopy

This protocol describes a method to determine the second-order rate constant of a SPAAC reaction using quantitative ¹H NMR.

Materials:

-

Cyclooctyne derivative

-

Azide compound (e.g., benzyl azide)

-

Deuterated solvent (e.g., DMSO-d₆)

-

Internal standard of known concentration (e.g., dimethyl sulfone)

-

NMR spectrometer

Procedure:

-

Sample Preparation: In an NMR tube, combine the cyclooctyne derivative and the azide (typically with the azide in 2-12 fold excess) in the deuterated solvent at a known concentration. Add a known concentration of an internal standard.

-

NMR Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals at a constant temperature (e.g., 25°C).

-

Data Analysis: Determine the concentrations of the reactants and products at each time point by integrating their characteristic peaks relative to the internal standard.

-

Rate Constant Calculation: Plot the appropriate concentration data versus time to determine the second-order rate constant.[14] For a reaction first order in each reactant, the rate law is: rate = k[cyclooctyne][azide].

Visualizations

The following diagrams illustrate key concepts and workflows in copper-free click chemistry.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. glenresearch.com [glenresearch.com]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocols [baseclick.eu]

- 13. benchchem.com [benchchem.com]

- 14. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

The Copper-Free Click: An In-depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environments. Among the most powerful tools in this field is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free variant of the Nobel Prize-winning click chemistry. This technical guide provides a comprehensive overview of the core principles of SPAAC, its practical applications, detailed experimental methodologies, and a quantitative comparison of commonly used reagents, empowering researchers to effectively harness this technology in their endeavors, from basic research to drug development.

Core Principles: The Driving Force of Ring Strain

The foundation of SPAAC lies in the [3+2] cycloaddition between an azide (B81097) and a cyclooctyne (B158145), the smallest stable cyclic alkyne.[1] Unlike the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic metal catalyst, making it exceptionally well-suited for applications in living systems.[2][3] The reaction is driven by the significant ring strain of the cyclooctyne, which is released upon the formation of a stable triazole ring.[4][] This inherent strain dramatically lowers the activation energy of the reaction, allowing it to proceed rapidly and with high specificity under physiological conditions of temperature, pH, and aqueous environments.[1][6]

The mechanism is a concerted 1,3-dipolar cycloaddition, where the azide acts as the 1,3-dipole and the strained alkyne serves as the dipolarophile.[1] The bioorthogonality of both the azide and the cyclooctyne functional groups is a key feature; they are largely unreactive with naturally occurring functional groups in biological systems, ensuring minimal off-target reactions.[1][]

The Cyclooctyne Toolkit: A Quantitative Comparison

The evolution of SPAAC has been marked by the development of a diverse array of cyclooctyne reagents, each with unique properties of reactivity, stability, and hydrophilicity. The choice of cyclooctyne is a critical determinant of the success of a SPAAC experiment, with the reaction rate being a key parameter. The reactivity is typically expressed as a second-order rate constant (k₂). Below is a summary of quantitative data for some of the most commonly used cyclooctynes.

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl (B1604629) Azide (M⁻¹s⁻¹) | Key Features |

| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.6 - 1.0 | High reactivity and stability, widely used.[2][7] |

| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 | Good reactivity and stability.[2][7] |

| Bicyclononyne | BCN | ~0.06 - 0.1 | Smaller size, lower lipophilicity, but slower kinetics.[2][7] |

| Biarylazacyclooctynone | BARAC | > 1.0 | Very high reactivity, but can be less stable.[8] |

| Difluorinated cyclooctyne | DIFO | ~0.3 | Increased reactivity due to electron-withdrawing fluorine atoms.[9] |

| Monofluorinated cyclooctyne | MOFO | < 0.1 | Less reactive than DIFO.[10] |

| Tetramethylthioheptyne | TMTH | High | Very high reactivity, but stability can be a concern.[7] |

Note: Reaction rates can be influenced by the specific azide, solvent, temperature, and pH. The values presented are approximate and intended for comparative purposes.

Experimental Protocols: From Labeling to Purification

The successful implementation of SPAAC requires careful consideration of experimental design and execution. Below are detailed methodologies for key experiments.

General Protocol for Protein Labeling with a DBCO-Functionalized Reagent

This protocol outlines a general procedure for labeling a protein containing an azide group with a dibenzocyclooctyne (DBCO)-functionalized molecule, such as a fluorescent dye.[11]

Materials:

-

Azide-modified protein (1-10 mg/mL in an amine-free buffer, e.g., PBS)

-

DBCO-NHS ester (or other amine-reactive DBCO derivative)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching reagent (e.g., Tris buffer, 1 M, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of DBCO Stock Solution: Dissolve the DBCO-NHS ester in anhydrous DMSO to a final concentration of 10 mM.

-

Antibody Activation: Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the azide-modified antibody solution. Ensure the final DMSO concentration in the reaction mixture is below 20% to avoid protein denaturation.[4]

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes with gentle agitation.[4]

-

Quenching: Add a small volume of Tris buffer (e.g., 10 µL of 1M Tris for a 1 mL reaction) to quench any unreacted DBCO-NHS ester. Incubate for an additional 15 minutes at room temperature.[4]

-

Purification: Remove the excess, unreacted DBCO reagent and other small molecules using a suitable purification method such as a spin desalting column, dialysis, or size-exclusion chromatography.[4][12]

-

Characterization: Validate the final conjugate using methods like SDS-PAGE (which may show a band shift) and UV-Vis spectroscopy to confirm labeling and determine the degree of labeling.[12][13]

Monitoring SPAAC Reaction Kinetics using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time monitoring of SPAAC reactions to determine kinetic parameters.[14]

Materials:

-

Cyclooctyne of interest

-

Azide reactant (e.g., benzyl azide)

-

Deuterated solvent (e.g., DMSO-d₆)

-

Internal standard (e.g., dimethyl sulfone)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare stock solutions of the cyclooctyne, azide, and internal standard in the deuterated solvent at known concentrations.

-

Reaction Initiation: In an NMR tube, mix the cyclooctyne solution with a 2-12 fold excess of the azide solution.[15]

-

Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.

-

Data Analysis: Determine the concentrations of reactants and products at each time point by integrating their characteristic signals relative to the internal standard.[15]

-

Kinetic Calculation: Plot the inverse of the azide concentration (1/[Azide]) versus time. The slope of the resulting linear fit will be the second-order rate constant (k₂).[1]

Visualizing the Workflow and Concepts

To further clarify the principles and procedures discussed, the following diagrams illustrate key aspects of SPAAC.

Core Mechanism of SPAAC

General Experimental Workflow for SPAAC Bioconjugation

Logical Relationship of Cyclooctyne Structure to Reactivity

Conclusion and Future Outlook

Strain-Promoted Azide-Alkyne Cycloaddition has firmly established itself as an indispensable tool in chemical biology, drug development, and materials science. Its bioorthogonality, rapid kinetics, and catalyst-free nature have enabled a myriad of applications, from in vivo imaging and proteomics to the synthesis of targeted therapeutics and advanced biomaterials.[3] The continued development of novel cyclooctyne reagents with enhanced reactivity and tailored properties promises to further expand the capabilities of this remarkable reaction. As our understanding of biological processes deepens, SPAAC will undoubtedly play an increasingly crucial role in unraveling cellular mechanisms and engineering innovative solutions to biomedical challenges.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01157K [pubs.rsc.org]

- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 4. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

Pentafluorophenyl (PFP) Esters: A Technical Guide to Amine-Reactive Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of pentafluorophenyl (PFP) esters, a superior class of amine-reactive compounds for bioconjugation, peptide synthesis, and drug development. We will delve into the core chemistry, compare their performance to other common crosslinkers, and provide detailed experimental protocols to facilitate their successful implementation in your research.

The Core Chemistry of PFP Esters

Pentafluorophenyl esters are active esters derived from pentafluorophenol (B44920).[1][2] They are employed to couple carboxylic acids with primary and secondary amines to form highly stable amide bonds.[1][3][4] The efficacy of PFP esters stems from the electron-withdrawing properties of the pentafluorophenyl group. This effect makes the carbonyl carbon more electrophilic and renders the pentafluorophenolate a superior leaving group, thus facilitating the reaction.[1]

The fundamental reaction mechanism involves a nucleophilic attack on the ester's carbonyl carbon by the lone pair of electrons from a primary amine.[5] This results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.[5] For reactions with primary amines, the optimal pH range is typically between 7.2 and 9.0.[5][6]

Caption: Reaction of a PFP ester with a primary amine.

The PFP Ester Advantage: Stability and Reactivity

The primary advantage of PFP esters over more traditional amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, is their enhanced stability against hydrolysis, especially in aqueous environments.[1][2][7][8] This resistance to premature degradation allows for more efficient and reproducible conjugation reactions, as more of the reagent remains active and available to react with the target amine.[1][3] This is particularly beneficial when working with dilute protein solutions or precious biomolecules.[1][5]

Furthermore, kinetic studies have shown that PFP esters possess superior reactivity in aminolysis (the desired reaction with amines) compared to other active esters.[1] This combination of high stability and rapid reaction kinetics translates to higher yields and more reliable outcomes in bioconjugation and peptide synthesis.[1]

Caption: Logical flow of PFP ester advantages.

Data Presentation: Comparative Performance

While direct, side-by-side quantitative comparisons across all crosslinker types are limited, the available data consistently highlight the superior stability of PFP esters.[5]

Table 1: Comparison of Common Amine-Reactive Crosslinkers

| Feature | PFP Ester | NHS Ester | Sulfo-NHS Ester | Imidoester |

|---|---|---|---|---|

| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester | Sulfo-N-hydroxysuccinimide Ester | Imidoester |

| Target | Primary and secondary amines[1][5] | Primary amines[5] | Primary amines[5] | Primary amines[5] |

| Bond Formed | Amide[5] | Amide[5] | Amide[5] | Amidine[5] |

| Optimal pH Range | 7.2 - 9.0[5] | 7.2 - 8.5[5] | 7.2 - 8.5[5] | 8.0 - 10.0[5] |

| Solubility | Requires organic solvent (DMSO, DMF)[5] | Requires organic solvent (DMSO, DMF)[5] | Water-soluble[5] | Water-soluble |

| Hydrolytic Stability | More stable than NHS esters[1][5][7] | Prone to hydrolysis, especially at higher pH[5][7] | More stable than NHS esters in aqueous solution[5] | Prone to hydrolysis |

| Key Advantage | Higher resistance to hydrolysis, leading to more efficient reactions.[1][5] | Well-established chemistry with many available reagents.[5] | Water-solubility allows for direct use in aqueous buffers.[5] | Preserves the positive charge of the amine.[5] |

| Key Disadvantage | Can be more hydrophobic than NHS esters.[5][7] | Susceptible to hydrolysis, which can lead to lower reaction yields.[5][7] | Can still be susceptible to hydrolysis.[5] | The resulting amidine bond can be reversible at high pH.[5] |

Table 2: Quantitative Performance Data

| Parameter | PFP Ester | NHS Ester | Notes |

|---|---|---|---|

| Hydrolytic Stability | Markedly lower rate of spontaneous hydrolysis.[1] In one study, PFP esters proved ~6-fold more stable than NHS esters in aqueous solution.[8] | Half-life can be as short as 10 minutes at pH 8.6 (4°C) and 1 hour at pH 8.0 (4°C).[5][7] | PFP ester stability leads to higher reaction efficiencies, especially with limited reagents.[1][5] |

| Aminolysis Rate Constant | 2.46 x 10⁻¹ s⁻¹ | 3.49 x 10⁻³ s⁻¹ | Pseudo-first-order rate constant with 1-aminomethylpyrene.[1] The PFP ester reaction is significantly faster. |

Experimental Protocols & Workflows

Successful bioconjugation with PFP esters requires careful attention to reaction conditions. PFP esters are moisture-sensitive and should be stored at -20°C with a desiccant.[6][9] It is strongly recommended to prepare solutions of PFP esters immediately before use and to avoid making stock solutions for storage.[6][10]

References

- 1. benchchem.com [benchchem.com]

- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 3. precisepeg.com [precisepeg.com]

- 4. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. broadpharm.com [broadpharm.com]

Cyclooctyne-O-amido-PEG2-PFP Ester: A Technical Guide to Solubility and Stability for Bioconjugation Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of Cyclooctyne-O-amido-PEG2-PFP ester, a bifunctional linker critical in the development of advanced biotherapeutics such as antibody-drug conjugates (ADCs). This document outlines key quantitative data, detailed experimental protocols for characterization, and visual workflows to support its effective implementation in research and development.

Core Properties of this compound

This compound is a non-cleavable linker containing a cyclooctyne (B158145) moiety for copper-free click chemistry and a pentafluorophenyl (PFP) ester for efficient reaction with primary and secondary amines.[1][2][3] The short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides spatial separation between the conjugated molecules.

Solubility Profile

The solubility of this compound is a critical parameter for its use in bioconjugation, which often involves aqueous buffer systems. Due to the hydrophobic nature of the cyclooctyne and PFP groups, the compound exhibits limited solubility in aqueous solutions alone. It is readily soluble in polar aprotic organic solvents.

Table 1: Solubility Data for this compound

| Solvent | Concentration | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Room Temp. | Recommended for preparing stock solutions. Use anhydrous grade to minimize hydrolysis. |

| Dimethylformamide (DMF) | Not specified | Room Temp. | Commonly recommended for dissolving PFP esters.[4] Use anhydrous grade. |

| Aqueous Buffers (e.g., PBS) | Low | Room Temp. | Not directly soluble at high concentrations. Typically introduced into aqueous reaction mixtures from a concentrated organic stock. |

Stability Characteristics

A key advantage of PFP esters is their enhanced stability against hydrolysis compared to other common amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters.[5] This increased stability allows for more efficient conjugation reactions in aqueous environments. However, like all active esters, it is sensitive to moisture and pH.

Table 2: Stability Data for Pentafluorophenyl (PFP) Esters

| Condition | Half-life (t½) / Decomposition | Active Ester Type | Notes |

| Aqueous Acetonitrile | No detectable decomposition after 300 hours | PFP Ester | This comparative study highlights the superior hydrolytic stability of the PFP ester moiety.[4] |

| Aqueous Acetonitrile | ~140 hours | NHS Ester | For comparison, NHS esters show significantly faster hydrolysis under similar conditions. |

| Storage (Solid) | Stable for extended periods | PFP Ester | Store at -20°C with a desiccant.[4] The vial should be equilibrated to room temperature before opening to prevent moisture condensation. |

| Aqueous Solution (pH > 8.5) | Accelerated Hydrolysis | PFP Ester | Higher pH increases the rate of hydrolysis, which competes with the desired amidation reaction.[4] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of solubility and stability of this compound.

Protocol for Kinetic Solubility Assessment

This protocol outlines a high-throughput method to determine the kinetic solubility of the compound in an aqueous buffer, which is relevant for bioconjugation reactions. The method utilizes nephelometry to detect precipitation.

Materials and Equipment:

-

This compound

-

Anhydrous DMSO

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

96-well microtiter plates

-

Nephelometer or plate reader capable of measuring light scattering

-

Multichannel pipettes

-

Thermostatic incubator

Procedure:

-

Prepare Stock Solution: Create a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.[6]

-

Plate Setup: Dispense small volumes (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate to create a serial dilution. Include DMSO-only wells as a negative control.[6]

-

Add Buffer: Rapidly add the aqueous buffer (e.g., PBS) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., <5%) to minimize its effect.

-

Incubate: Mix the contents thoroughly on a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours).[6]

-

Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering compared to the control wells indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in light scattering above the background.[6]

Protocol for Monitoring Hydrolytic Stability by HPLC

This protocol provides a method to quantify the hydrolytic stability of the PFP ester by monitoring its degradation over time in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).[4]

Materials and Equipment:

-

This compound

-

Anhydrous DMSO or DMF

-

Buffer of interest (e.g., PBS, pH 7.4)

-

HPLC system with a C18 column and a UV detector

-

Mobile phase (e.g., acetonitrile/water gradient with 0.1% Trifluoroacetic Acid - TFA)

-

Thermostatic autosampler or water bath

Procedure:

-

Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) of the PFP ester in anhydrous DMSO or DMF.[4]

-

Initiate Hydrolysis: Add a small aliquot of the PFP ester stock solution to the buffer of interest, pre-equilibrated at a known temperature (e.g., 25°C), to a final concentration suitable for HPLC analysis (e.g., 1 mM).

-

Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

-

Quench and Analyze: Immediately dilute the aliquot in the HPLC mobile phase to quench the hydrolysis and inject it into the HPLC system.[4]

-

Data Analysis: Monitor the peak area of the intact this compound over time. The degradation can be modeled using first-order kinetics to determine the half-life (t½) of the compound under the specific buffer conditions.

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows involving this compound.

Bioconjugation Workflow for ADC Synthesis

This diagram outlines the two-stage reaction process for creating an antibody-drug conjugate (ADC). The first stage involves the reaction of the PFP ester with an amine on the antibody, followed by the copper-free click chemistry reaction with an azide-modified drug.

Caption: General workflow for synthesizing an Antibody-Drug Conjugate (ADC).

Experimental Workflow for PFP Ester Stability Analysis

This diagram illustrates the key steps for determining the hydrolytic stability of the PFP ester using an HPLC-based method.

Caption: Workflow for determining the hydrolytic stability of the PFP ester via HPLC.

References

An In-Depth Technical Guide to Cyclooctyne-O-amido-PEG2-PFP Ester for Antibody-Drug Conjugate (ADC) Linker Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. This technical guide provides a comprehensive overview of Cyclooctyne-O-amido-PEG2-PFP ester, a non-cleavable linker that leverages bioorthogonal click chemistry for the precise construction of ADCs.

This compound is a heterobifunctional linker composed of three key elements:

-

A cyclooctyne moiety for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction.[1][2]

-

A short, hydrophilic di-ethylene glycol (PEG2 ) spacer to enhance solubility and potentially improve the pharmacokinetic properties of the resulting ADC.[3][4]

-

A pentafluorophenyl (PFP ) ester , an amine-reactive group for the formation of stable amide bonds with lysine (B10760008) residues on the antibody. PFP esters are known for their higher resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to potentially more efficient conjugation reactions.[5][6]

This guide will delve into the quantitative aspects of this linker, provide detailed experimental protocols for its use, and illustrate key workflows and concepts through diagrams.

Data Presentation

The following tables summarize key quantitative data relevant to the components and reactions of the this compound linker. This data has been compiled from various sources and represents typical values for these chemical moieties.

| Linker Component | Property | Value | Significance in ADC Design |

| Cyclooctyne | Second-Order Rate Constant (k) with Benzyl Azide | ~0.1 - 1.0 M⁻¹s⁻¹ | Determines the speed and efficiency of the SPAAC reaction for payload attachment.[1][2] |

| PFP Ester | Optimal pH range for amine reaction | 7.2 - 9.0 | Critical for efficient amide bond formation with lysine residues on the antibody while minimizing hydrolysis.[5] |

| PFP Ester | Hydrolytic Stability | More stable than NHS esters | Leads to higher conjugation efficiency, especially in aqueous buffers.[5][6] |

| PEG2 Spacer | Hydrophilicity | Enhances solubility | Helps to mitigate aggregation of the ADC, which can be induced by hydrophobic payloads.[3][4] |

| Amide Bond | Stability | High | Provides a stable, non-cleavable linkage between the linker and the antibody, ensuring the ADC remains intact in circulation.[7][8] |

| Reaction Parameter | Recommended Range | Impact on Conjugation |

| Molar Ratio (Linker:Antibody) | 5:1 to 20:1 | Higher ratios can increase the drug-to-antibody ratio (DAR) but may also lead to aggregation. |

| Reaction Temperature | 4°C to 25°C | Lower temperatures can reduce the rate of PFP ester hydrolysis, improving conjugation efficiency. |

| Reaction Time | 1 to 4 hours | Sufficient time is needed for the reaction to proceed to completion. |

| pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and PFP ester stability.[5] |

| Co-solvent (e.g., DMSO, DMF) | <10% | May be required to dissolve the linker, but high concentrations can denature the antibody. |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of an ADC using this compound.

Protocol 1: Conjugation of this compound to an Antibody

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns or dialysis cassettes for purification

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

Linker Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 5- to 15-fold molar excess of the dissolved linker to the antibody solution while gently vortexing. The final concentration of the organic solvent should be below 10%.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted PFP ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Payload Attachment

Materials:

-

Cyclooctyne-functionalized antibody from Protocol 1

-

Azide-modified cytotoxic payload

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reactant Preparation:

-

Dissolve the azide-modified payload in a compatible solvent (e.g., DMSO) to a stock concentration of 10-20 mM.

-

-

SPAAC Reaction:

-

Add a 1.5- to 5-fold molar excess of the azide-payload solution to the cyclooctyne-functionalized antibody.

-

Incubate the reaction mixture for 4-12 hours at room temperature or 24-48 hours at 4°C.

-

-

Purification:

-

Purify the resulting ADC using SEC, hydrophobic interaction chromatography (HIC), or other suitable chromatographic techniques to remove excess payload and unconjugated antibody.

-

Protocol 3: Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination:

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different DARs based on their hydrophobicity. The average DAR can be calculated from the peak areas of the different species.

-

Mass Spectrometry (MS): Intact mass analysis of the ADC can determine the molecular weight of the different conjugated species, allowing for the calculation of the DAR.

2. Aggregation Analysis:

-

Size-Exclusion Chromatography (SEC): SEC separates molecules based on size and can be used to quantify the amount of high-molecular-weight aggregates in the ADC preparation.[9]

3. In Vitro Stability:

-

Incubate the ADC in plasma or serum at 37°C for various time points.

-

Analyze the samples by HIC or MS to monitor for drug deconjugation or ADC degradation over time.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key processes and relationships in ADC linker design with this compound.

Caption: Workflow for ADC synthesis using this compound.

Caption: PFP ester reaction with a lysine residue on the antibody.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Caption: Logical relationships in ADC design with this linker.

References

- 1. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. organic chemistry - Why do amides require much harsher conditions for hydrolysis than esters? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Ascendancy of Pentafluorophenyl Esters: A Technical Guide to Superior Amine-Reactive Chemistry

For researchers, scientists, and drug development professionals at the forefront of innovation, the precise and efficient modification of biomolecules is paramount. In the realm of bioconjugation and peptide synthesis, the choice of coupling chemistry can dictate the success of an experiment. While N-hydroxysuccinimide (NHS) esters have long been a staple, a superior alternative has emerged: pentafluorophenyl (PFP) esters. This in-depth technical guide illuminates the core chemical properties of PFP esters, providing the quantitative data, detailed experimental protocols, and logical frameworks necessary to leverage their advantages for robust and reproducible results.

Pentafluorophenyl esters are active esters derived from pentafluorophenol, utilized for the efficient coupling of carboxylic acids to primary and secondary amines to form stable amide bonds.[1] The key to their enhanced performance lies in the profound electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This structural feature renders the carbonyl carbon significantly more electrophilic and makes the pentafluorophenolate a superior leaving group, leading to distinct advantages in both reactivity and stability over other common active esters.[1]

Core Chemical Properties: Reactivity and Stability

The utility of an active ester is primarily determined by its reactivity towards the target amine (aminolysis) and its stability against premature degradation, most commonly through reaction with water (hydrolysis). PFP esters exhibit a highly favorable balance of these two properties.

Enhanced Reactivity Towards Amines (Aminolysis)

PFP esters react rapidly with primary and secondary amines to form stable amide bonds.[2] Kinetic studies have consistently demonstrated their superior reactivity compared to other active esters. This heightened reactivity allows for faster reaction times, the use of lower concentrations of reagents, and the potential for successful conjugation even with less nucleophilic amines.[3]

Superior Stability in Aqueous Media

A significant drawback of many active esters, particularly NHS esters, is their susceptibility to hydrolysis in the aqueous buffers typically used for bioconjugation.[1][4] Hydrolysis is a competing reaction that consumes the active ester, reducing the overall efficiency of the desired conjugation and necessitating the use of a larger excess of the labeling reagent.[1] PFP esters, in contrast, exhibit a markedly greater resistance to spontaneous hydrolysis, which is crucial when working with precious or limited quantities of biomolecules.[1][4]

Quantitative Data: A Comparative Analysis

To facilitate a clear understanding of the advantages of PFP esters, the following tables summarize key quantitative data comparing their performance against other common amine-reactive esters.

| Parameter | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester | Tetrafluorophenyl (TFP) Ester | p-Nitrophenyl (PNP) Ester |

| Relative Aminolysis Rate | ~32x faster than OPCP, 111x faster than ONp | Slower than PFP and TFP esters | Similar reactivity to PFP esters | Baseline (1) |

| Pseudo-first-order rate constant (k') for aminolysis with 1-aminomethylpyrene | 2.46 x 10⁻¹ s⁻¹ | 3.49 x 10⁻³ s⁻¹ | Data not readily available | Data not readily available |

| Optimal pH for Conjugation | 7.2 - 8.5[5] | 7.0 - 8.5[6] | Slightly higher than NHS esters[4] | Generally requires higher pH than NHS |

Table 1: Comparative Reactivity of Amine-Reactive Esters.

| Parameter | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester |

| Hydrolytic Stability | More stable than NHS esters[1][4] | Prone to hydrolysis, especially at higher pH[1][4] |

| Half-life at pH 7.0, 0°C | Longer than NHS ester | 4-5 hours[7] |

| Half-life at pH 8.0, 4°C | Longer than NHS ester | 1 hour[7] |

| Half-life at pH 8.6, 4°C | Longer than NHS ester | 10 minutes[7] |

Table 2: Comparative Hydrolytic Stability of PFP and NHS Esters.

Reaction Mechanisms and Experimental Workflows

The following diagrams, rendered using the DOT language, illustrate the key chemical transformations and a typical experimental workflow involving PFP esters.

Aminolysis: The Desired Reaction Pathway

The reaction of a PFP ester with a primary amine proceeds via a nucleophilic acyl substitution mechanism to form a stable amide bond.

Caption: Mechanism of amide bond formation via aminolysis of a PFP ester.

Hydrolysis: A Competing Reaction

In aqueous environments, PFP esters can undergo hydrolysis, a reaction that competes with the desired aminolysis.

Caption: Mechanism of PFP ester hydrolysis in aqueous solution.

A Typical Bioconjugation Workflow

The following diagram outlines a generalized workflow for labeling a protein with a PFP ester-activated molecule.

Caption: Experimental workflow for protein labeling with a PFP ester.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and application of PFP esters.

Protocol 1: Synthesis of an N-Boc-Amino Acid PFP Ester

This protocol describes the synthesis of a Boc-protected amino acid PFP ester, a common building block in peptide synthesis.

Materials:

-

Boc-Alanine (Boc-Ala-OH)

-

Pentafluorophenol (PFP-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (B1210297) (EtOAc)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hexanes

Procedure:

-

Dissolve Boc-Ala-OH (1 equivalent) and PFP-OH (1.1 equivalents) in ethyl acetate.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in ethyl acetate dropwise to the cooled solution over 30 minutes.

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with a saturated sodium bicarbonate solution, followed by water, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethyl acetate/hexanes to yield the Boc-Ala-OPfp ester.

Protocol 2: Labeling of Bovine Serum Albumin (BSA) with a Fluorescent PFP Ester

This protocol outlines a general procedure for labeling a protein with a PFP ester-activated fluorescent dye.

Materials:

-

Bovine Serum Albumin (BSA)

-

PFP ester of a fluorescent dye (e.g., FITC-PFP)

-

Phosphate-buffered saline (PBS), 0.1 M, pH 7.4

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer: 1 M Tris-HCl, pH 8.0

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

-

Prepare a 10 mg/mL solution of BSA in 0.1 M PBS, pH 7.4.

-

Equilibrate the vial of the PFP ester-activated fluorescent dye to room temperature.

-

Prepare a 10 mg/mL stock solution of the PFP ester in anhydrous DMSO immediately before use.[8]

-

Add a 10-fold molar excess of the PFP ester solution to the BSA solution with gentle stirring.

-

Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for an additional 30 minutes.

-

Separate the labeled BSA from the unreacted dye and byproducts using a pre-equilibrated SEC column with PBS as the eluent.

-

Collect the protein-containing fractions and determine the degree of labeling using UV-Vis spectrophotometry.

Conclusion

The superior chemical properties of pentafluorophenyl esters, namely their high reactivity towards aminolysis and enhanced stability against hydrolysis, position them as a premier choice for amine-reactive conjugation in bioconjugation and peptide synthesis.[1] The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to harness the full potential of PFP esters. By transitioning to this advanced coupling chemistry, scientists can achieve more efficient reactions, higher yields, and greater reproducibility, thereby accelerating the pace of discovery and innovation.

References

Exploring Bifunctional Crosslinkers for Protein Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bifunctional crosslinkers, indispensable chemical tools for covalently linking molecules. In the realms of proteomics, drug development, and materials science, these reagents are paramount for elucidating protein-protein interactions (PPIs), creating novel bioconjugates like antibody-drug conjugates (ADCs), and stabilizing protein structures. We will delve into their classification, reaction chemistries, and applications, supplemented with detailed experimental protocols and quantitative data to empower your research and development endeavors.

Core Concepts: What Are Bifunctional Crosslinkers?

Bifunctional crosslinkers are molecules containing at least two reactive ends connected by a spacer arm.[1][2] These reactive ends are designed to form covalent bonds with specific functional groups on proteins or other biomolecules, such as primary amines (-NH2), sulfhydryls (-SH), or carboxyls (-COOH).[3][4] The spacer arm dictates the distance between the linked molecules, a critical parameter in studying spatial arrangements of protein complexes.[4] By covalently linking proteins that are in close proximity, these reagents effectively "freeze" interactions, allowing for their isolation and analysis.[5]

Classification of Bifunctional Crosslinkers

Crosslinkers are categorized based on the nature of their reactive groups and other functional characteristics, which determines their utility in specific applications.

-

Homobifunctional Crosslinkers: These reagents possess two identical reactive groups.[1][6] They are typically used in single-step reactions to link proteins through the same type of functional group, for instance, linking an amine on one protein to an amine on another.[7] This approach is straightforward but can lead to a higher likelihood of self-conjugation and polymerization.[3]

-

Heterobifunctional Crosslinkers: Featuring two different reactive groups, these crosslinkers enable more controlled, sequential reactions.[1][8] This two-step process minimizes unwanted side reactions.[3] A common strategy involves reacting the more labile group first with one protein, purifying the intermediate, and then reacting the second group with another protein.[2][3]

dot

Caption: Logical classification of bifunctional crosslinkers.

-

Zero-Length Crosslinkers: These reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the formation of a direct covalent bond between two molecules without becoming part of the final linkage.[9][10] They are used to connect carboxyl groups to primary amines, creating an amide bond with no intervening spacer atoms.[9][11]

-

Photoreactive Crosslinkers: As a subset of heterobifunctional reagents, these contain one group that is activated by UV light.[5][7] This allows for precise temporal control, enabling researchers to initiate the crosslinking reaction at a specific moment to capture transient interactions.[5][12]

-

Cleavable vs. Non-Cleavable Crosslinkers: The spacer arm can be designed to be cleaved under specific conditions (e.g., reduction, pH change, or enzymatic activity).[13][14] Cleavable linkers are invaluable in applications like drug delivery, where the payload needs to be released at the target site.[14][] Non-cleavable linkers form stable, permanent bonds, ideal for applications requiring long-term stability, such as in biomaterials or when analyzing stable protein complexes.[13][16]

The Chemistry of Protein Modification

Crosslinkers target specific amino acid side chains. The most common targets are:

-

Primary Amines (-NH₂): Found at the N-terminus of polypeptide chains and on the side chain of Lysine (Lys, K) residues. N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines at pH 7-9, forming stable amide bonds.[1][4]

-

Sulfhydryls (-SH): Present on the side chain of Cysteine (Cys, C) residues. Maleimides, haloacetyls, and pyridyl disulfides react specifically with sulfhydryl groups.[4][5] Maleimide (B117702) reactions are particularly common in two-step heterobifunctional crosslinking.[4]

-

Carboxyl Groups (-COOH): Located at the C-terminus and on the side chains of Aspartic Acid (Asp, D) and Glutamic Acid (Glu, E).[10] Carbodiimides (like EDC) are zero-length crosslinkers that activate carboxyl groups to react with primary amines.[10]

dot

Caption: Comparison of homobifunctional and heterobifunctional workflows.

Quantitative Data for Common Bifunctional Crosslinkers

The choice of crosslinker is dictated by the required spacer arm length, solubility, cleavability, and reactive targets. The table below summarizes the properties of several widely used crosslinkers.

| Crosslinker | Type | Reactive Groups | Spacer Arm (Å) | Water Soluble? | Cleavable? |

| DSS (Disuccinimidyl suberate) | Homobifunctional | NHS ester (Amine) | 11.4 | No | No |

| BS3 (Bis[sulfosuccinimidyl] suberate) | Homobifunctional | Sulfo-NHS ester (Amine) | 11.4 | Yes | No |

| DSP (Lomant's Reagent) | Homobifunctional | NHS ester (Amine) | 12.0 | No | Yes (Reducing Agents) |

| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | Homobifunctional | Sulfo-NHS ester (Amine) | 12.0 | Yes | Yes (Reducing Agents) |

| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional | NHS ester (Amine), Maleimide (Sulfhydryl) | 11.6 | No | No |